N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a thiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and thiazole intermediates. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, leading to the modulation of various cellular processes:
Molecular Targets: The compound targets enzymes involved in inflammation and cancer cell proliferation, such as cyclooxygenase (COX) and histone deacetylases (HDACs).
Pathways Involved: It activates the aryl hydrocarbon receptor (AhR) pathway, leading to the transcription of genes involved in anti-inflammatory and anticancer responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Studied for its potential as an enzyme inhibitor.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C19H16N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-12-17(25-19(20-12)13-5-3-2-4-6-13)18(22)21-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,21,22) |
InChI Key |
SZNJJJICGTXEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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